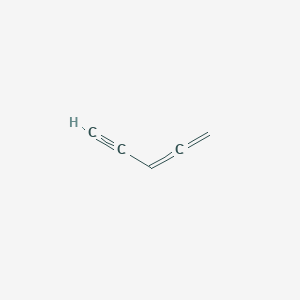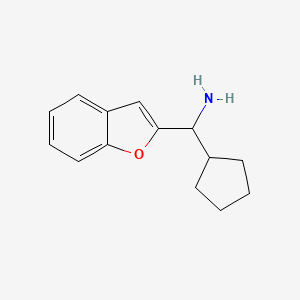
Penta-1,2-dien-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penta-1,2-dien-4-yne, also known as ethynylallene, is an organic compound with the molecular formula C5H4. It is a member of the dienyne family, characterized by the presence of both double and triple bonds within the same molecule. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penta-1,2-dien-4-yne can be synthesized through various methods. One common approach involves the flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, which yields this compound as a side product . Another method includes the photolytic decomposition of cyclopentadienylidene via UV radiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Penta-1,2-dien-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different dienes or alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, or ketones.
Reduction: Products can include alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Penta-1,2-dien-4-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism by which penta-1,2-dien-4-yne and its derivatives exert their effects involves interactions with specific molecular targets. For instance, certain derivatives have shown strong binding affinities toward the coat protein of the tobacco mosaic virus, inhibiting its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
1,4-Pentadiyne: Another dienyne with a different arrangement of double and triple bonds.
1,3-Pentadiyne: A structural isomer with different reactivity and properties.
Uniqueness of Penta-1,2-dien-4-yne: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
33555-85-0 |
|---|---|
Fórmula molecular |
C5H4 |
Peso molecular |
64.08 g/mol |
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1,5H,2H2 |
Clave InChI |
FPCAUUABCRPODB-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)



![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)


![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)

![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)
